Pilsicainide Hydrochloride

Description

Properties

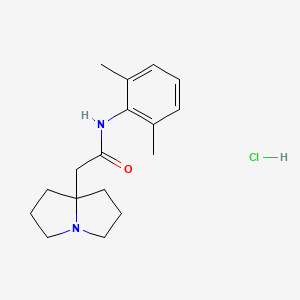

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O.ClH/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOSVDHCTCLGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057860 | |

| Record name | Pilsicainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88069-49-2 | |

| Record name | Pilsicainide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88069-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pilsicainide hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilsicainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pilsicainide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PILSICAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03C8I9296V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pilsicainide hydrochloride as a class 1c antiarrhythmic agent

An In-depth Technical Guide to Pilsicainide Hydrochloride: A Class 1c Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a Class 1c antiarrhythmic agent utilized primarily for the management of cardiac arrhythmias.[1] Developed by Suntory Holdings Limited and first released in Japan in 1991, it is marketed under the brand name Sunrythm®.[2] This technical guide provides a comprehensive overview of pilsicainide, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications, with a particular emphasis on the underlying experimental data and protocols for the intended scientific audience.

Core Compound Profile

| Feature | Description |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide hydrochloride |

| CAS Number | 88069-67-4 (pilsicainide), 88069-49-2 (this compound) |

| Molecular Formula | C₁₇H₂₄N₂O · HCl |

| Molar Mass | 308.85 g/mol |

| Class | Class 1c Antiarrhythmic Agent |

Mechanism of Action

Pilsicainide exerts its antiarrhythmic effect primarily by blocking the fast inward sodium channels (Naᵥ1.5) in cardiac myocytes.[2][3][4][5] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel, a characteristic that underlies its use-dependent properties.[2][6] By inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential, pilsicainide achieves the following:

-

Decreased Rate of Depolarization: It slows the maximum rate of rise of the action potential (Vmax), leading to a reduction in the excitability of cardiac tissue.[2][7]

-

Slowed Conduction Velocity: The drug dose-dependently delays impulse conduction through the myocardium, particularly in the atria and the His-Purkinje system.[2][4][6]

-

Prolongation of the Effective Refractory Period (ERP): Pilsicainide prolongs the atrial ERP, contributing to the termination of re-entrant arrhythmias.[8][9][10]

Notably, pilsicainide is considered a "pure" sodium channel blocker, as it does not significantly affect potassium or calcium channels, nor the overall duration of the action potential.[2] Its effects have a slow onset and offset, resulting in a prolonged recovery time from channel blockade, a hallmark of Class 1c agents.[2]

Signaling and Electrophysiological Pathway

The following diagram illustrates the effect of pilsicainide on the cardiac action potential.

References

- 1. Pilsicainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pilsicainide - Wikipedia [en.wikipedia.org]

- 3. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 4. What is the mechanism of Pilsicainide? [synapse.patsnap.com]

- 5. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 6. What is Pilsicainide used for? [synapse.patsnap.com]

- 7. Effect of sodium channel blocker, this compound, on net inward current of atrial myocytes in thyroid hormone toxicosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A sodium channel blocker, pilsicainide, produces atrial post-repolarization refractoriness through the reduction of sodium channel availability - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Pilsicainide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pilsicainide hydrochloride is a potent Class Ic antiarrhythmic agent primarily utilized for the management of both supraventricular and ventricular tachyarrhythmias.[1] Marketed in Japan under the trade name Sunrythm®, it was developed by Suntory Holdings Limited and first introduced in 1991.[2] Its pharmacological activity is centered on the selective and potent blockade of fast inward sodium channels (Nav1.5) within cardiac myocytes.[2][3][4] This action slows the rapid depolarization phase of the cardiac action potential, thereby decreasing conduction velocity and prolonging the effective refractory period, ultimately suppressing arrhythmogenesis.[2][3][5] Pilsicainide exhibits use-dependent binding characteristics, with a higher affinity for open and inactivated channel states, and demonstrates slow onset and offset kinetics.[2][3] It is distinguished as a "pure" sodium channel blocker, lacking significant effects on other cardiac ion channels such as potassium and calcium channels.[2] This guide provides an in-depth review of the pharmacological profile of pilsicainide, summarizing its mechanism of action, pharmacodynamic and pharmacokinetic properties, safety profile, and the key experimental methodologies used in its characterization.

Introduction

Pilsicainide is a lidocaine derivative classified as a Class Ic antiarrhythmic agent according to the Vaughan Williams classification.[1][6] Its primary clinical indications include the treatment and prevention of cardiac arrhythmias, with proven efficacy in managing atrial fibrillation (AF) and paroxysmal supraventricular tachycardia (PSVT).[1][3][5] By modulating cardiac electrophysiology through potent sodium channel inhibition, pilsicainide helps restore and maintain normal sinus rhythm.[2][5] Its effectiveness has been demonstrated in both acute conversion of recent-onset AF and long-term maintenance therapy for chronic AF.[1][2]

Mechanism of Action

The antiarrhythmic effect of pilsicainide is achieved through the selective blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[5]

Molecular Interaction: Pilsicainide's interaction with the Nav1.5 sodium channel is state-dependent, a characteristic feature of many antiarrhythmic drugs. It displays a greater affinity for channels in the open and inactivated states compared to the resting state.[2][3] This "use-dependent" or "rate-dependent" blockade means its inhibitory effect is more pronounced at higher heart rates, making it particularly effective during tachyarrhythmias.[2][3] The drug binds to a common receptor site accessible from both the intracellular and extracellular sides of the cell membrane.[2][7] Furthermore, pilsicainide is characterized by slow binding and unbinding kinetics, which contributes to a prolonged recovery time from blockade and its potent antiarrhythmic activity.[2]

Electrophysiological Consequences: The primary consequence of INa blockade is a reduction in the maximum rate of depolarization (Vmax) of the action potential.[2][5] This leads to several key electrophysiological changes:

-

Slowed Conduction Velocity: The speed of electrical impulse propagation is decreased throughout the cardiac conduction system, including the atria, atrioventricular (AV) node, and the His-Purkinje system.[3][5]

-

Prolonged Refractory Period: Pilsicainide prolongs the effective refractory period (ERP) of cardiac tissues, making them less excitable and reducing the likelihood of re-entrant arrhythmias.[3][8][9]

-

Minimal Effect on Action Potential Duration: Unlike other classes of antiarrhythmics, pilsicainide does not significantly alter the overall duration of the action potential.[2][5]

Pharmacodynamics

The pharmacodynamic effects of pilsicainide manifest as distinct changes in cardiac electrophysiology, which can be monitored via electrocardiogram (ECG) and intracardiac recordings.

Electrophysiological and Hemodynamic Effects: Clinical studies have quantified the in vivo effects of pilsicainide. A single oral dose can significantly prolong the sinoatrial conduction time, AH and HV intervals, and the effective refractory period of the right ventricle.[10] ECG parameters such as the PQ interval, QRS width, and QTc interval are also significantly prolonged.[10][11] Hemodynamic effects observed after administration include a transient increase in heart rate and mean pulmonary arterial pressure, with a decrease in the stroke volume index.[10] The minimal effective plasma concentration for the suppression of supraventricular tachycardia has been estimated to be greater than 0.5 µg/ml.[10]

| Parameter | Effect | Reference |

| ECG Intervals | ||

| PQ Interval | Prolonged | [10][11] |

| QRS Width | Prolonged | [10] |

| QTc Interval | Prolonged | [10] |

| Intracardiac Intervals | ||

| Sinoatrial Conduction Time | Prolonged | [10] |

| AH Interval | Prolonged | [10] |

| HV Interval | Prolonged | [10] |

| Refractory Periods | ||

| Atrial Effective Refractory Period (AERP) | Prolonged | [9][12] |

| Right Ventricle ERP | Prolonged | [10] |

| Hemodynamics | ||

| Heart Rate | Increased | [10] |

| Mean Pulmonary Arterial Pressure | Increased | [10] |

| Stroke Volume Index | Decreased | [10] |

Pharmacokinetics

Pilsicainide exhibits predictable pharmacokinetic properties, allowing for consistent therapeutic effects.

Absorption, Distribution, Metabolism, and Excretion (ADME): Following oral administration, pilsicainide is rapidly absorbed from the gastrointestinal tract.[8] The onset of action typically occurs within 1 to 3 hours, with peak plasma concentrations reached approximately 2 to 4 hours post-ingestion.[3] The drug has a terminal half-life ranging from approximately 5 to 10 hours.[3][11] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6, which can lead to inter-individual variability in drug response due to genetic polymorphisms. A significant portion of the drug is excreted unchanged in the urine, with a mean recovery rate of 65-75% within 24 hours.[11]

Linearity and Covariates: Pharmacokinetic studies have demonstrated that pilsicainide exhibits linear pharmacokinetics, with a dose-proportional increase in exposure (AUC) following single intravenous doses.[11] Population pharmacokinetic analyses have identified gender and renal function as significant covariates affecting its clearance.[13] Specifically, the weight-normalized systemic clearance was found to be approximately 50% lower in women than in men, and clearance is also dependent on creatinine clearance.[13]

| Parameter | Value | Route | Population | Reference |

| Tmax (Peak Time) | 2 - 4 hours | Oral | N/A | [3] |

| t1/2z (Terminal Half-life) | 6 - 10 hours | Oral | N/A | [3] |

| 5.19 - 5.98 hours | IV | Healthy Chinese Volunteers | [11] | |

| CL (Clearance) | 4.73 - 5.44 mL/min/kg | IV | Healthy Chinese Volunteers | [11] |

| Vz (Volume of Distribution) | 2.23 - 2.58 L/kg | IV | Healthy Chinese Volunteers | [11] |

| Metabolism | Hepatic (CYP2D6) | N/A | N/A | |

| Excretion | Renal (65-75% unchanged) | IV | Healthy Chinese Volunteers | [11] |

Safety Profile and Drug Interactions

Pilsicainide is generally well-tolerated, but like all antiarrhythmics, it carries a risk of adverse effects and potential drug interactions.[1]

Adverse Drug Reactions: The most frequently reported side effects include dizziness, gastrointestinal discomfort (nausea, vomiting), and headache.[3][6][14] A significant concern with any Class Ic agent is the potential for proarrhythmic effects, where the drug may paradoxically cause new or worsened arrhythmias, particularly in patients with underlying structural heart disease.[3][14] Other less common but serious effects can include hypotension and bradycardia.[3]

| System Organ Class | Adverse Reaction | Reference |

| Nervous System | Dizziness, Headache, Tremor, Paresthesia | [3][8] |

| Gastrointestinal | Nausea, Vomiting, Gastric Pain, Dry Mouth | [3][6][14] |

| Cardiac | Proarrhythmia, Bradycardia, Palpitations, Hypotension | [3][14] |

| General | Fatigue, Chest Discomfort | [3][6] |

Contraindications: Pilsicainide is contraindicated in patients with severe left ventricular dysfunction, significant sinus node dysfunction, or advanced atrioventricular block (unless a functional pacemaker is in place).[3]

Drug-Drug Interactions:

-

CYP450 Inhibitors: Drugs that inhibit CYP3A4 can increase pilsicainide plasma levels, potentially leading to toxicity.[3]

-

Other Antiarrhythmics: Concomitant use with other antiarrhythmic agents can potentiate the risk of adverse cardiac events.[8]

-

Rate-Controlling Agents: Co-administration with beta-blockers or calcium channel blockers can have additive effects on cardiac conduction, leading to excessive bradycardia.[3]

-

Diuretics: Diuretics that cause electrolyte imbalances (e.g., hypokalemia) can increase the risk of pilsicainide-induced arrhythmias.[3]

Key Experimental Protocols

The pharmacological profile of pilsicainide has been elucidated through a variety of preclinical and clinical experimental models.

Protocol 1: Whole-Cell Patch-Clamp for Sodium Current (INa) Analysis

This in vitro technique is fundamental for characterizing the direct interaction of a drug with ion channels at the cellular level.

-

Objective: To quantify the concentration- and rate-dependent blockade of cardiac sodium channels by pilsicainide.

-

Methodology:

-

Cell Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.[7]

-

Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used to control the membrane potential of a single myocyte and record the resulting ionic currents.

-

Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate the sodium current (INa) by blocking other currents (e.g., Ca2+ and K+ channels).

-

Voltage Protocol: A specific voltage-clamp protocol is applied. Typically, the cell is held at a negative potential (e.g., -80 mV) and then subjected to a train of brief depolarizing pulses (e.g., to -20 mV) at varying frequencies (e.g., 0.5 Hz to 3.0 Hz) to elicit INa and assess rate-dependency.[7]

-

Drug Application: Pilsicainide is applied to the bath (extracellular) or included in the pipette solution (intracellular) at various concentrations.[7]

-

Data Analysis: The peak amplitude of INa is measured before and after drug application. The percentage of block is calculated to determine the drug's potency (e.g., IC50) and the kinetics of the block's onset and offset.

-

Protocol 2: In Vivo Clinical Electrophysiology (EP) Study

EP studies in human subjects are crucial for understanding a drug's effects on the entire cardiac conduction system.

-

Objective: To evaluate the effects of pilsicainide on cardiac conduction intervals, refractoriness, and arrhythmia inducibility in patients.

-

Methodology:

-

Patient Selection: Patients with documented arrhythmias (e.g., SVT) are enrolled after providing informed consent.[10]

-

Catheter Placement: Multipolar electrode catheters are inserted percutaneously via femoral veins and positioned at standard intracardiac sites: high right atrium (HRA), His bundle region (HBE), coronary sinus (CS), and right ventricular apex (RVA).

-

Baseline Measurements: A standardized pacing protocol is performed to measure baseline electrophysiological parameters. This includes measurements of sinus cycle length, sinoatrial conduction time, AV nodal conduction (AH interval), and His-Purkinje conduction (HV interval). The effective refractory periods of the atrium and ventricle are also determined.

-

Drug Administration: A single dose of pilsicainide is administered, either orally (e.g., 100-150 mg) or intravenously (e.g., 1 mg/kg over 10 min).[10][12]

-

Post-Drug Measurements: After a specified time to allow for drug action (e.g., 60 minutes post-oral dose), the complete pacing protocol is repeated.[10]

-

Arrhythmia Induction: Attempts to induce the clinical arrhythmia are made before and after drug administration to assess efficacy.

-

Data Analysis: Pre- and post-drug electrophysiological parameters are statistically compared to determine the significance of any changes.

-

Conclusion

This compound is a well-characterized Class Ic antiarrhythmic agent with a specific and potent pharmacological profile. Its efficacy stems from a pure, use-dependent blockade of cardiac fast sodium channels, which translates into slowed conduction and prolonged refractoriness without a significant impact on action potential duration. It possesses a predictable pharmacokinetic profile, though considerations for gender, renal function, and potential drug interactions are necessary for safe and effective clinical use. The detailed understanding of its pharmacology, derived from robust experimental protocols, solidifies its role as a valuable therapeutic option for the management of specific cardiac arrhythmias.

References

- 1. Pilsicainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pilsicainide - Wikipedia [en.wikipedia.org]

- 3. What is Pilsicainide used for? [synapse.patsnap.com]

- 4. This compound CAS#: 88069-49-2 [amp.chemicalbook.com]

- 5. What is the mechanism of Pilsicainide? [synapse.patsnap.com]

- 6. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 7. Modes of the Na Channel Blocking Action of Pilsicainide, a New Antiarrhythmic Agent, in Cardiac Cells [jstage.jst.go.jp]

- 8. mims.com [mims.com]

- 9. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiologic and hemodynamic effects of a single oral dose of this compound, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of this compound for injection in healthy Chinese volunteers: a randomized, parallel-group, open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differentiation of the electrophysiological effects on the atrial myocardium between the pure Na channel blocker, pilsicainide, and flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population pharmacokinetic and pharmacodynamic analysis of a class IC antiarrhythmic, pilsicainide, in patients with cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are the side effects of Pilsicainide? [synapse.patsnap.com]

Pilsicainide Hydrochloride: A Technical Guide for Researchers

This technical guide provides an in-depth overview of pilsicainide hydrochloride, a class Ic antiarrhythmic agent. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of pilsicainide. Its core identifying and physical properties are summarized below.

| Property | Data | Reference(s) |

| CAS Number | 88069-49-2 | [1][2][3][4] |

| Molecular Formula | C₁₇H₂₅ClN₂O (or C₁₇H₂₄N₂O·HCl) | [2][4][5] |

| Molecular Weight | 308.85 g/mol | [2][4][5] |

| Appearance | White to off-white or almost white powder/crystal | [1][3] |

| Melting Point | 211.0 - 215.0 °C | [1][3] |

| Solubility | Water: 100 mg/mL (requires ultrasonic) DMSO: 50 mg/mL (requires ultrasonic) | [6] |

| pKa (Strongest Basic) | 10.46 (Predicted) | [5] |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-(hexahydro-1H-pyrrolizin-7a-yl)acetamide hydrochloride | [4][5] |

| Synonyms | SUN 1165, N-(2,6-Dimethylphenyl)tetrahydro-1H-pyrrolizine-7a(5H)-acetamide Hydrochloride, Sunrythm | [1][4][7][8] |

Mechanism of Action: Sodium Channel Blockade

Pilsicainide is classified as a potent and pure Vaughan-Williams class Ic antiarrhythmic agent.[1][9] Its primary mechanism of action is the blockade of fast inward sodium channels (Nav1.5) in cardiac muscle cells.[8][10][11]

Key characteristics of its action include:

-

Pure Sodium Channel Blocker : It selectively inhibits sodium channels without significantly affecting potassium or calcium channels.[10]

-

State-Dependent Binding : Pilsicainide exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[8][10] This "use-dependent" or "rate-dependent" blockade means its effect is more pronounced at higher heart rates, making it particularly effective against tachyarrhythmias.[8]

-

Electrophysiological Effects : By blocking sodium influx during Phase 0 of the cardiac action potential, pilsicainide slows the maximum rate of depolarization (Vmax).[10][11] This action reduces cell excitability and slows the conduction velocity of electrical impulses through the myocardium, particularly in the His-Purkinje system.[11] It prolongs the PQ interval and QRS duration on an electrocardiogram (ECG) but has minimal effect on the action potential duration or the QTc interval.[10][12][13]

References

- 1. This compound 88069-49-2 | 東京化成工業株式会社 [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. This compound 88069-49-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | C17H25ClN2O | CID 114817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is Pilsicainide used for? [synapse.patsnap.com]

- 9. mims.com [mims.com]

- 10. Pilsicainide - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Pilsicainide? [synapse.patsnap.com]

- 12. [Antiarrhythmic effects of this compound and effects on cardiac function and ECG in dogs: comparison with disopyramide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiopulmonary arrest upon admission caused by this compound intoxication: A case report - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Pilsicainide Hydrochloride Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early-stage research into the efficacy of pilsicainide hydrochloride, a class Ic antiarrhythmic agent. The document synthesizes preclinical and early clinical findings, focusing on the drug's electrophysiological effects, mechanism of action, and pharmacokinetic properties.

Core Mechanism of Action

This compound primarily functions as a pure sodium channel blocker in cardiac myocytes.[1][2][3] By inhibiting the fast inward sodium current (INa) through the Nav1.5 channels, it decreases the rate of depolarization (Phase 0) of the cardiac action potential.[1][3][4] This action is "use-dependent," meaning its blocking effect is more pronounced at higher heart rates, making it particularly effective during tachyarrhythmias.[2] The blockade of sodium channels leads to a slowed conduction velocity in the atrial and ventricular myocardium, particularly in the His-Purkinje system.[1] This helps to terminate re-entrant arrhythmias, a common cause of abnormal heart rhythms.[1][3] Unlike some other antiarrhythmic agents, pilsicainide has minimal effect on the action potential duration and the refractory period, which may reduce the risk of proarrhythmic events.[1]

Preclinical Efficacy Data

In Vivo Animal Models

Early preclinical studies in canine models have been instrumental in demonstrating the antiarrhythmic properties of pilsicainide.

Table 1: Efficacy of Pilsicainide in a Canine Model of Ventricular Arrhythmia

| Parameter | Pilsicainide Dose (mg/kg) | Observation |

| Arrhythmic Ratio | 1.25, 2.5, 5 | Dose-dependent decrease[5] |

| Ventricular Arrhythmia Suppression | 2.5, 5 | >50% suppression[5] |

| Effective Plasma Concentration | - | 3 - 8 µg/mL[5] |

In a canine model of rapid atrial stimulation, pilsicainide demonstrated efficacy in mitigating atrial electrical remodeling.

Table 2: Effects of Pilsicainide on Atrial Electrophysiology in a Canine Rapid Atrial Stimulation Model

| Parameter | Observation |

| Atrial Effective Refractory Period (AERP) Shortening | Decreased at all atrial sites[6] |

| AERP Dispersion (AERPd) | Attenuated pacing-induced increase[6] |

| Atrial Fibrillation (AF) Inducibility | Lower compared to control at all atrial sites[6] |

| Ventricular Heart Rate | Significantly lower than control during rapid pacing[6] |

Studies in anesthetized dogs also revealed pilsicainide's effects on electrocardiogram (ECG) parameters.

Table 3: ECG Effects of Pilsicainide in Anesthetized Dogs

| ECG Interval | Observation |

| PQ-interval | Prolonged[5] |

| QRS Duration | Prolonged in a concentration-dependent manner[5] |

| QTc Interval | Prolonged, but at higher plasma concentrations than disopyramide[5] |

In Vitro and Ex Vivo Models

Studies on isolated guinea pig cardiac preparations have provided further insights into the electrophysiological effects of pilsicainide.

Table 4: Electrophysiological Effects of Pilsicainide (10 µM) in Isolated Guinea Pig Pulmonary Vein and Left Atrium

| Parameter | Location | Observation |

| Conduction Velocity | Pulmonary Vein | Decreased (greater effect than in left atrium)[7][8] |

| Left Atrium | Decreased[7][8] | |

| Effective Refractory Period | Pulmonary Vein | Prolonged (less effect than in left atrium)[7][8] |

| Left Atrium | Prolonged[7][8] |

Whole-cell clamp technique on single guinea pig ventricular myocytes demonstrated a concentration- and rate-dependent blockade of the sodium current (INa) by pilsicainide.[4]

Early Clinical Research Data

Human Electrophysiology and Hemodynamics

A study involving patients with supraventricular tachycardia (SVT) evaluated the effects of a single oral dose of pilsicainide.

Table 5: Electrophysiological and Hemodynamic Effects of a Single Oral Dose of Pilsicainide in SVT Patients

| Parameter | Observation |

| Sinoatrial Conduction Time | Prolonged[9] |

| AH and HV Intervals | Prolonged[9] |

| Right Ventricle Effective Refractory Period | Prolonged[9] |

| Ventriculoatrial Conduction | Blocked in 11 of 18 patients[9] |

| SVT Induction | Suppressed in 9 of 13 patients[9] |

| Heart Rate | Increased[9] |

| Mean Pulmonary Arterial Pressure | Increased[9] |

| Stroke Volume Index | Decreased[9] |

| PQ Interval, QRS Width, and QTc | Significantly prolonged[9] |

| Effective Plasma Level for SVT Suppression | >0.5 µg/mL[9] |

Pharmacokinetics in Healthy Volunteers

A study in healthy Chinese volunteers assessed the pharmacokinetics of a single intravenous dose of pilsicainide.

Table 6: Pharmacokinetic Parameters of Pilsicainide in Healthy Chinese Volunteers (Single IV Dose)

| Dose (mg/kg) | Cmax (µg/mL) | AUC0-24 (h·µg/mL) | AUC0-∞ (h·µg/mL) |

| 0.25 | 0.34 (0.11) | 0.76 (0.12) | 0.79 (0.13) |

| 0.50 | 0.54 (0.15) | 1.61 (0.37) | 1.71 (0.46) |

| 0.75 | 1.05 (0.19) | 2.61 (0.46) | 2.72 (0.50) |

Data are presented as mean (SD).[10]

The study concluded that this compound demonstrated linear pharmacokinetics, with dose-proportional increases in exposure.[10]

Experimental Protocols

Canine Model of Coronary Ligation-Induced Ventricular Arrhythmias

This protocol is designed to assess the efficacy of antiarrhythmic drugs in a model of ischemia-induced arrhythmias.

A key aspect of this model involves the surgical ligation of a coronary artery to induce myocardial ischemia, which in turn leads to ventricular arrhythmias. The efficacy of pilsicainide is then evaluated by its ability to suppress these arrhythmias.

Canine Rapid Atrial Stimulation Model

This model is used to study atrial electrical remodeling and the potential of drugs to prevent or reverse these changes.

In this protocol, the right atrial appendage is paced at a high rate for an extended period to induce changes in atrial electrophysiology that mimic those seen in chronic atrial fibrillation. The effects of pilsicainide are assessed by comparing various electrophysiological parameters between treated and control groups.

In Vitro Electrophysiological Studies on Isolated Myocytes

This methodology allows for the direct measurement of the effects of a drug on the ion channels of single cardiac cells.

This technique involves isolating individual heart muscle cells and using a microelectrode to control the cell's membrane potential while measuring the flow of ions through specific channels. This allows for a precise characterization of how pilsicainide interacts with sodium channels.[4]

References

- 1. What is the mechanism of Pilsicainide? [synapse.patsnap.com]

- 2. What is Pilsicainide used for? [synapse.patsnap.com]

- 3. Pilsicainide - Wikipedia [en.wikipedia.org]

- 4. Modes of the Na channel blocking action of pilsicainide, a new antiarrhythmic agent, in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Antiarrhythmic effects of this compound and effects on cardiac function and ECG in dogs: comparison with disopyramide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of pilsicainide on atrial electrophysiologic properties in the canine rapid atrial stimulation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological effects of the class Ic antiarrhythmic drug pilsicainide on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.teikyo.jp [pure.teikyo.jp]

- 9. Electrophysiologic and hemodynamic effects of a single oral dose of this compound, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of this compound for injection in healthy Chinese volunteers: a randomized, parallel-group, open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pilsicainide Hydrochloride for Cardiac Arrhythmia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilsicainide hydrochloride is a potent and selective Class Ic antiarrhythmic agent, primarily utilized in the management of cardiac arrhythmias.[1] Developed in Japan, it is marketed under the trade name Sunrhythm and has demonstrated considerable efficacy in treating both supraventricular and ventricular arrhythmias, with a particular focus on atrial fibrillation (AF).[2][3] As a "pure" sodium channel blocker, its mechanism of action is highly specific, making it a valuable tool for both clinical application and fundamental research into the electrophysiology of cardiac arrhythmias.[3][4] This guide provides a comprehensive overview of Pilsicainide's pharmacology, experimental data, and relevant research protocols to support its use in a scientific context.

Mechanism of Action

Pilsicainide exerts its antiarrhythmic effect by selectively blocking the fast inward sodium channels (Nav1.5) in cardiac myocytes.[5][6] This action is central to its classification as a Class Ic antiarrhythmic agent according to the Vaughan-Williams classification.[7][8][9]

The key features of its mechanism include:

-

Sodium Channel Blockade: By binding to a site within the pore of the Nav1.5 channel, Pilsicainide inhibits the rapid influx of sodium ions (INa) that constitutes Phase 0 of the cardiac action potential.[5][3][10] This leads to a pronounced reduction in the rate of depolarization (Vmax) and a slowing of impulse conduction through cardiac tissue, particularly in the atria and the His-Purkinje system.[5]

-

State-Dependent Binding: The affinity of Pilsicainide for the sodium channel is state-dependent. It preferentially binds to channels in the open and inactivated states, which are more prevalent during high heart rates.[3] This "use-dependent" characteristic makes its effects more pronounced during tachyarrhythmias.[2][3]

-

Slow Kinetics: Pilsicainide is characterized by slow association and dissociation kinetics from the sodium channel receptor.[3][4][7] This slow recovery from blockade contributes to its potent and sustained effect on conduction.[3]

-

Electrophysiological Profile: Unlike other antiarrhythmic classes, Class Ic agents like Pilsicainide have a minimal effect on the duration of the action potential (APD) and, consequently, the QT interval.[3][8][9][11] Its primary action is the significant slowing of conduction.

Pharmacokinetics

Pilsicainide is rapidly absorbed after oral administration and is primarily metabolized by the liver, with a significant portion excreted unchanged by the kidneys.[1][7] Its pharmacokinetic profile demonstrates linearity across therapeutic doses.[12]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Oral Administration | Intravenous Administration | Source |

| Time to Peak Plasma Conc. (Tmax) | 1.0 - 3.0 hours | ~10 minutes (end of infusion) | [2][13] |

| Elimination Half-life (t1/2) | 6 - 10 hours | 5.19 - 5.98 hours | [2][12] |

| Metabolism | Hepatic, primarily via CYP2D6 | N/A | |

| Excretion | 75% - 86% renal (unchanged) | ~65% - 75% urinary recovery within 24h | [7][12] |

| Volume of Distribution (Vz) | N/A | 2.23 - 2.58 L/kg | [12] |

| Systemic Clearance (CL) | N/A | 4.73 - 5.44 mL/min/kg | [12] |

Note: Values can vary based on patient population, renal function, and specific study design.

Pharmacodynamics and Electrophysiological Effects

The primary pharmacodynamic effect of Pilsicainide is the alteration of cardiac electrophysiology. Its potent sodium channel blockade translates to measurable changes on the electrocardiogram (ECG) and during invasive electrophysiological studies.

Table 2: Electrophysiological Effects of Pilsicainide

| Parameter | Effect | Description | Source |

| PQ/PR Interval | Prolonged | Slows conduction through the atria and AV node. | [14][15] |

| QRS Duration | Widened | Reflects slowed conduction through the ventricles (His-Purkinje system). | [14][15] |

| QTc Interval | Minimal change or slight prolongation | Unlike Class Ia or III agents, has no significant direct effect on repolarization. | [14][15] |

| Atrial Effective Refractory Period (AERP) | Prolonged | Increases the period during which atrial tissue cannot be re-excited. | [1][4] |

| Ventricular Effective Refractory Period (VERP) | Prolonged | Increases the refractory period of the right ventricle. | [14] |

| Sinoatrial Conduction Time (SACT) | Prolonged | Slows conduction from the sinus node to the surrounding atrial tissue. | [14] |

| AH Interval | Prolonged | Indicates slowed conduction through the AV node. | [14] |

| HV Interval | Prolonged | Indicates slowed conduction through the His-Purkinje system. | [14] |

Preclinical and Clinical Research

Preclinical Studies

Animal models are crucial for elucidating the antiarrhythmic mechanisms and safety profile of drugs like Pilsicainide before human trials.[16][17] Canine models of atrial fibrillation and coronary ligation-induced ventricular arrhythmias have been particularly informative.[15][18][19]

Key Preclinical Findings:

-

In a canine rapid atrial stimulation model, pilsicainide suppressed the shortening of the AERP and attenuated the increase in AERP dispersion, reducing the inducibility of AF.[18]

-

In a canine model of coronary ligation-induced ventricular arrhythmias, pilsicainide dose-dependently decreased the arrhythmic ratio, with an effective plasma concentration between 3 and 8 µg/mL.[15]

-

Studies in isolated guinea pig ventricular myocytes using whole-cell clamp techniques confirmed that Pilsicainide blocks INa in a concentration and rate-dependent manner.[10]

Clinical Studies

Clinical trials have established the efficacy of Pilsicainide for both acute conversion of AF and long-term maintenance of sinus rhythm.[20]

Table 3: Summary of Clinical Efficacy Data for Pilsicainide in Atrial Fibrillation (AF)

| Study Focus | Outcome Measure | Result | Source |

| Pharmacological Conversion of Recent-Onset AF | Conversion to Sinus Rhythm | Achieved in 27% of patients within 30 mins of IV injection. | [21] |

| Conversion of Chronic AF | Spontaneous Conversion to Sinus Rhythm (pre-cardioversion) | 21% in the Pilsicainide group vs. 0% in the placebo group. | [22] |

| Maintenance of Sinus Rhythm (Post-Cardioversion) | Patients in Sinus Rhythm at 1 Month | 71% in the Pilsicainide group vs. 0% in the placebo group. | [22] |

| Maintenance of Sinus Rhythm (Post-Cardioversion) | Patients in Sinus Rhythm at 12 Months | 34% in the Pilsicainide group. | [22] |

Factors associated with successful conversion include shorter AF duration, smaller left atrial dimension, and a rapid ventricular response before treatment.[21]

Experimental Protocols

Protocol: Whole-Cell Patch Clamp Analysis of INa Blockade

This protocol is adapted from methodologies used to study sodium channel blockers in isolated cardiac myocytes.[10]

-

Cell Isolation:

-

Harvest ventricles from a suitable animal model (e.g., guinea pig, rabbit).

-

Perform enzymatic digestion using collagenase and protease to isolate individual cardiac myocytes.

-

Store isolated cells in a calcium-free solution at 4°C.

-

-

Electrophysiological Recording:

-

Transfer myocytes to a recording chamber on an inverted microscope stage and perfuse with external solution (e.g., Tyrode's solution).

-

Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.

-

Hold the cell membrane potential at a level that inactivates other currents (e.g., -100 mV).

-

-

Data Acquisition:

-

Apply depolarizing voltage steps (e.g., to -30 mV) to elicit the fast inward sodium current (INa).

-

Record baseline INa amplitude at a low stimulation frequency (e.g., 0.1 Hz).

-

-

Pilsicainide Application:

-

Introduce this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) into the external perfusion solution.

-

Record the reduction in INa amplitude at each concentration to determine the IC50 value.

-

-

Use-Dependence Protocol:

-

At a fixed drug concentration, apply a train of depolarizing pulses at varying frequencies (e.g., 0.5 Hz, 1.0 Hz, 2.0 Hz).

-

Measure the progressive (beat-to-beat) reduction in INa amplitude to quantify use-dependent block.

-

Protocol: In Vivo Electrophysiological Study in a Canine Model

This protocol outlines a typical procedure for assessing the in vivo effects of Pilsicainide.[14][18]

-

Animal Preparation:

-

Anesthetize a healthy mongrel dog and maintain ventilation.

-

Perform a thoracotomy to expose the heart.

-

Suture pacing and recording electrodes to the epicardial surface of the right atrium, right ventricle, and other areas of interest.

-

-

Baseline Measurements:

-

Record baseline surface ECG and intracardiac electrograms.

-

Measure baseline parameters: heart rate, PQ, QRS, QT intervals, sinoatrial conduction time (SACT), AH and HV intervals, and atrial and ventricular effective refractory periods (AERP, VERP) using programmed electrical stimulation.

-

-

Arrhythmia Induction (Optional):

-

Induce atrial fibrillation using rapid, burst atrial pacing.

-

-

Drug Administration:

-

Administer a single intravenous dose of this compound (e.g., 1.0 mg/kg).[21]

-

Alternatively, use a continuous infusion to achieve steady-state plasma concentrations.

-

-

Post-Drug Evaluation:

-

Continuously monitor ECG and blood pressure.

-

At set time points (e.g., 15, 30, 60 minutes post-infusion), repeat all electrophysiological measurements performed at baseline.

-

Collect serial venous blood samples to determine plasma drug concentrations for pharmacokinetic/pharmacodynamic (PK/PD) analysis.

-

-

Data Analysis:

-

Compare pre- and post-drug electrophysiological parameters using appropriate statistical tests (e.g., paired t-test).

-

Correlate the percentage change in parameters (e.g., PQ interval prolongation) with plasma Pilsicainide levels.[14]

-

Safety, Tolerability, and Drug Interactions

While generally well-tolerated, Pilsicainide carries risks typical of Class I antiarrhythmics, including the potential for proarrhythmia.[20][23]

-

Common Adverse Effects: Dizziness, headache, nausea, vomiting, chest discomfort, and palpitations.[1][6][23][24]

-

Serious Adverse Effects: Proarrhythmia (new or worsened ventricular arrhythmias), sinus arrest, atrioventricular block, and heart failure.[6][23]

-

Contraindications: Patients with congestive heart failure, significant conduction block (AV or sinoatrial), or a history of myocardial infarction.[1][6]

-

Precautions: Use with caution in patients with renal dysfunction, as the drug is primarily cleared by the kidneys.[7][25] Dose adjustments are necessary.

-

Drug Interactions: Co-administration with other antiarrhythmic drugs or agents that prolong the QTc interval can increase the risk of cardiac adverse events.[1][26]

Conclusion

This compound is a highly specific Class Ic antiarrhythmic agent with a well-defined mechanism of action centered on potent, use-dependent sodium channel blockade. Its primary electrophysiological effect is the slowing of cardiac conduction with minimal impact on repolarization. Preclinical and clinical studies have consistently demonstrated its efficacy in managing atrial and ventricular arrhythmias. For researchers and drug development professionals, Pilsicainide serves as a benchmark Class Ic agent for comparative studies and as a valuable pharmacological tool for investigating the fundamental mechanisms of cardiac arrhythmias. A thorough understanding of its pharmacokinetics, pharmacodynamics, and safety profile is essential for its effective and safe application in both research and clinical settings.

References

- 1. mims.com [mims.com]

- 2. What is Pilsicainide used for? [synapse.patsnap.com]

- 3. Pilsicainide - Wikipedia [en.wikipedia.org]

- 4. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pilsicainide? [synapse.patsnap.com]

- 6. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 7. Successful use of lidocaine hydrochloride in the management of ventricular arrhythmias in a case of pilsicainide intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Modes of the Na Channel Blocking Action of Pilsicainide, a New Antiarrhythmic Agent, in Cardiac Cells [jstage.jst.go.jp]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Pharmacokinetics of this compound for injection in healthy Chinese volunteers: a randomized, parallel-group, open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An open-label, single-dose, parallel-group, dose-increasing study comparing the pharmacokinetics and tolerability of this compound in healthy Korean and Japanese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiologic and hemodynamic effects of a single oral dose of this compound, a new class 1c antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Antiarrhythmic effects of this compound and effects on cardiac function and ECG in dogs: comparison with disopyramide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preclinical assessment of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 18. Effect of pilsicainide on atrial electrophysiologic properties in the canine rapid atrial stimulation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-arrhythmic investigations in large animal models of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pilsicainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [Factors for successful conversion of atrial fibrillation using intravenous injection of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pilsicainide for conversion and maintenance of sinus rhythm in chronic atrial fibrillation: a placebo-controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. What are the side effects of Pilsicainide? [synapse.patsnap.com]

- 24. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 25. Pilsicainide Intoxication with Neuropsychiatric Symptoms Treated with Continuous Hemodiafiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Pilsicainide Hydrochloride in Isolated Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilsicainide hydrochloride is a class Ic antiarrhythmic agent utilized in the management of cardiac arrhythmias.[1][2] Its primary mechanism of action involves the potent and specific blockade of cardiac sodium channels (INa).[3] This action leads to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction in the atria, ventricles, and His-Purkinje system.[4] These application notes provide detailed experimental protocols for investigating the effects of this compound on isolated cardiomyocytes, focusing on electrophysiology, calcium imaging, and cell viability.

Data Presentation

Table 1: Electrophysiological Effects of Pilsicainide on Isolated Cardiomyocytes

| Parameter | Concentration (µM) | Species/Cell Type | Pacing Frequency (Hz) | Effect | Reference(s) |

| Sodium Current (INa) | 10 - 100 | Guinea Pig Ventricular Myocytes | 0.5 - 3.0 | Concentration- and rate-dependent inhibition of peak INa. | [5] |

| 10 | Guinea Pig Ventricular Myocytes | 1.0 | Significant decrease in Vmax. | [5] | |

| Net Inward Current | IC50: 133 µg/mL | Rat Atrial Myocytes (Control) | - | Inhibition of net inward current. | [6] |

| IC50: 29.2 µg/mL | Rat Atrial Myocytes (Thyrotoxic) | - | Potentiated inhibition in thyrotoxic model. | [6] | |

| Action Potential Amplitude (APA) | Not Specified | Rat Atrial Myocytes | - | Significant decrease. | [6] |

| Action Potential Duration at 90% Repolarization (APD90) | 10 | Guinea Pig Pulmonary Vein & Left Atrium | - | No significant effect. | [5] |

Table 2: Effects of Pilsicainide on Intracellular Calcium in Isolated Cardiomyocytes

| Parameter | Concentration (µM) | Species/Cell Type | Effect | Reference(s) |

| Peak Intracellular Ca2+ ([Ca2+]i) | Concentration-dependent | Dog Ventricular Myocytes | Decrease | [7] |

| L-type Ca2+ Current (ICa) | Concentration-dependent | Dog Ventricular Myocytes | Decrease | [7] |

Table 3: Cytotoxicity of Pilsicainide in Isolated Cardiomyocytes

| Assay | Cell Type | Endpoint | Result | Reference(s) |

| MTT Assay | Cardiomyocytes | Cell Viability | Data not available in the searched literature. General protocols are provided below. | N/A |

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp

This protocol is designed to measure the effects of pilsicainide on the sodium current (INa) and action potentials in isolated ventricular myocytes.

Materials:

-

Isolated ventricular cardiomyocytes

-

This compound stock solution (e.g., 10 mM in sterile water)

-

External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Microscope with perfusion system

Procedure:

-

Isolate ventricular myocytes using a standard enzymatic digestion method.

-

Allow cells to adhere to a glass coverslip in a recording chamber mounted on the microscope stage.

-

Continuously perfuse the chamber with the external solution at a constant flow rate.

-

Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal with a healthy, rod-shaped cardiomyocyte.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

To record INa:

-

Hold the cell at a potential of -100 mV.

-

Apply depolarizing pulses to -40 mV for 500 ms to inactivate sodium channels, followed by a brief return to -100 mV, and then a test pulse to various potentials (e.g., -80 to +60 mV in 10 mV increments) to elicit INa.

-

Record baseline INa.

-

Perfuse with external solution containing the desired concentration of this compound for 5-10 minutes.

-

Record INa in the presence of the drug.

-

-

To record Action Potentials:

-

Switch to current-clamp mode.

-

Elicit action potentials by injecting a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) at a fixed frequency (e.g., 1 Hz).

-

Record baseline action potential parameters (Amplitude, Vmax, APD50, APD90).

-

Perfuse with pilsicainide-containing solution and record changes in action potential parameters.

-

-

Wash out the drug with the control external solution to assess reversibility.

Calcium Imaging

This protocol measures changes in intracellular calcium transients in response to pilsicainide using the fluorescent indicator Fura-2 AM.

Materials:

-

Isolated cardiomyocytes

-

This compound

-

Fura-2 AM (1 mM stock in anhydrous DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Tyrode's solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Fluorescence microscopy system with dual-wavelength excitation (340/380 nm) and emission detection (~510 nm)

-

Field stimulation electrodes

Procedure:

-

Fura-2 AM Loading:

-

Incubate isolated cardiomyocytes in Tyrode's solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 for 20-30 minutes at room temperature in the dark.

-

Wash the cells twice with Tyrode's solution to remove extracellular dye.

-

Allow cells to de-esterify the dye for at least 20 minutes before imaging.

-

-

Imaging:

-

Place the coverslip with loaded cells in a perfusion chamber on the microscope stage.

-

Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using field stimulation.

-

Record baseline calcium transients by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Perfuse the chamber with Tyrode's solution containing the desired concentration of pilsicainide.

-

Record the changes in the calcium transient amplitude, time to peak, and decay kinetics.

-

Perform a washout with control Tyrode's solution.

-

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of pilsicainide on isolated cardiomyocytes.

Materials:

-

Isolated cardiomyocytes

-

This compound

-

Cell culture medium suitable for cardiomyocytes

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed isolated cardiomyocytes in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and recover for at least 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of pilsicainide. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the vehicle-treated control cells.

Mandatory Visualizations

Caption: Experimental workflow for studying pilsicainide effects.

Caption: Pilsicainide's mechanism of action in cardiomyocytes.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. Kinetics of [Ca]i decline in cardiac myocytes depend on peak [Ca]i - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Biphasic decay of the Ca transient results from increased sarcoplasmic reticulum Ca leak - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Electrophysiology Study of Pilsicainide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilsicainide hydrochloride is a Class Ic antiarrhythmic agent primarily utilized for the management of cardiac arrhythmias, including atrial fibrillation and paroxysmal supraventricular tachycardia.[1][2] Its primary mechanism of action is the blockade of fast sodium channels (Na+ channels) in cardiac myocytes.[1][2] By inhibiting the influx of sodium ions during Phase 0 of the cardiac action potential, pilsicainide slows the conduction velocity of electrical impulses in the atrial and ventricular myocardium, as well as the His-Purkinje system.[1] This action helps to restore normal sinus rhythm and prevent reentrant arrhythmias. Notably, pilsicainide exhibits a "use-dependent" block, meaning its effects are more pronounced at higher heart rates, making it particularly effective during tachyarrhythmias.[2] It is described as a "pure" sodium channel blocker with minimal effects on other ion channels at therapeutic concentrations.[3][4]

These application notes provide a comprehensive overview of the in vitro electrophysiological evaluation of this compound, including detailed protocols for patch-clamp analysis of sodium channel currents and action potential recordings in isolated cardiac preparations.

Data Presentation

Table 1: Inhibitory Effects of Pilsicainide on Cardiac Sodium Channels

| Channel Subtype | Cell Type | Method | IC50 (µM) | Stimulation Frequency (Hz) | Holding Potential (mV) | Reference |

| hNav1.4 | HEK293 | Whole-cell patch clamp | ~236 (compare to mexiletine) | 0.1 | - | [3] |

| hNav1.4 | HEK293 | Whole-cell patch clamp | ~84 (compare to flecainide) | 0.1 | - | [3] |

| hNav1.4 | HEK293 | Whole-cell patch clamp | 572 ± 94 (G1306E mutant) | 0.1 | - | [3] |

| hNav1.4 | HEK293 | Whole-cell patch clamp | 331 ± 53 (G1306E mutant) | 10 | - | [3] |

| hNav1.1 | HEK293 | Whole-cell patch clamp | 307 ± 19 (K_APP_) | - | -70 | [3] |

| hNav1.5 | HEK293 | Whole-cell patch clamp | 547 ± 38 (K_APP_) | - | -90 | [3] |

Table 2: Electrophysiological Effects of Pilsicainide on Cardiac Action Potential Parameters

| Preparation | Species | Parameter | Concentration (µM) | Effect | Reference |

| Isolated pulmonary vein and left atrium | Guinea Pig | Conduction Velocity | 10 | Decreased in both tissues, with a relatively greater effect in the pulmonary vein.[5][6] | [5][6] |

| Isolated pulmonary vein and left atrium | Guinea Pig | Effective Refractory Period (ERP) | 10 | Prolonged in both tissues, with a less potent effect in the pulmonary vein compared to the left atrium.[5][6] | [5][6] |

| Canine rapid atrial stimulation model | Canine | Atrial Effective Refractory Period (AERP) | 4.5 mg/kg per day | Suppressed shortening of AERP at all atrial sites.[7] | [7] |

| Canine rapid atrial stimulation model | Canine | AERP Dispersion | 4.5 mg/kg per day | Attenuated pacing-induced AERP dispersion.[7] | [7] |

| Anesthetized dogs | Canine | PQ-interval | 1.25, 2.5, 5 mg/kg | Prolonged | [8] |

| Anesthetized dogs | Canine | QRS duration | 1.25, 2.5, 5 mg/kg | Prolonged in a concentration-dependent manner.[8] | [8] |

| Anesthetized dogs | Canine | QTc interval | 1.25, 2.5, 5 mg/kg | Prolonged in a concentration-dependent manner.[8] | [8] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Sodium Currents (I_Na_) in Isolated Cardiomyocytes

This protocol is designed to measure the effect of pilsicainide on voltage-gated sodium channels in isolated ventricular myocytes.

1.1. Cell Preparation: Isolation of Guinea Pig Ventricular Myocytes

-

Animal Euthanasia: Humanely euthanize a guinea pig according to institutional guidelines.

-

Heart Excision: Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.

-

Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely with calcium-free Tyrode's solution for 5 minutes to remove blood.

-

Enzymatic Digestion: Switch to a solution containing collagenase and protease to digest the cardiac tissue. The duration of digestion is critical and should be optimized.

-

Cell Dissociation: After digestion, transfer the ventricles to a petri dish, mince the tissue, and gently triturate to release individual myocytes.

-

Cell Storage: Store the isolated, calcium-tolerant myocytes in a high-potassium storage solution at room temperature for use within 1-8 hours.

1.2. Solutions and Reagents

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate I_Na_, K+ currents can be blocked by replacing KCl with CsCl and Ca2+ currents can be blocked with CdCl₂ (0.2 mM) or by replacing CaCl₂ with a low concentration of another divalent cation.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with CsOH.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water and make serial dilutions to the desired final concentrations in the external solution.

1.3. Electrophysiological Recording

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ when filled with the internal solution.

-

Cell Plating: Plate a suspension of isolated myocytes into a recording chamber on the stage of an inverted microscope.

-

Seal Formation: Approach a single, healthy-looking myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -100 mV to ensure the availability of sodium channels.

-

Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments for 50 ms) to elicit I_Na_.

-

To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 0.5 Hz, 1 Hz, 3 Hz).[9]

-

-

Data Acquisition: Record currents using a patch-clamp amplifier and digitize the data. Use software like pClamp for data acquisition and analysis.

1.4. Data Analysis

-

Measure the peak inward current at each voltage step.

-

Construct current-voltage (I-V) relationship curves.

-

Calculate the concentration-response curve for pilsicainide by measuring the percentage of current inhibition at various concentrations and fit the data to the Hill equation to determine the IC50 value.

-

Analyze the onset and recovery from use-dependent block.

Action Potential Recording in Isolated Guinea Pig Pulmonary Vein-Left Atrium Preparations

This protocol allows for the investigation of pilsicainide's effects on action potential duration, conduction velocity, and effective refractory period in a more intact tissue preparation.

2.1. Tissue Preparation

-

Animal Euthanasia and Heart Excision: As described in section 1.1.

-

Dissection: Isolate the left atrium along with the pulmonary veins. Carefully dissect the preparation and pin it, endocardial side up, in a tissue bath.

-

Perfusion: Continuously perfuse the preparation with oxygenated Tyrode's solution at 36-37°C.

2.2. Electrophysiological Recording

-

Microelectrode Impalement: Use sharp glass microelectrodes filled with 3 M KCl to impale cells in the left atrium and the pulmonary vein sleeve.

-

Stimulation: Use bipolar stimulating electrodes to pace the preparation at a constant cycle length (e.g., 1000 ms or 1 Hz).

-

Recording: Record transmembrane action potentials using a microelectrode amplifier.

-

Conduction Velocity Measurement: Place stimulating and recording electrodes at a known distance apart along the direction of propagation to calculate the conduction velocity (distance/time).

-

Effective Refractory Period (ERP) Measurement: Apply extrastimuli (S2) at progressively shorter coupling intervals after a train of basic stimuli (S1) until the extrastimulus fails to elicit a propagated action potential. The longest S1-S2 interval that fails to produce a response is the ERP.

2.3. Drug Application

-

After obtaining stable baseline recordings, add this compound to the perfusing solution at the desired concentrations.

-

Allow sufficient time for the drug effect to reach a steady state before recording.

2.4. Data Analysis

-

Measure the following action potential parameters before and after drug application:

-

Resting Membrane Potential (RMP)

-

Action Potential Amplitude (APA)

-

Maximum upstroke velocity (dV/dt_max_)

-

Action Potential Duration at 50% and 90% repolarization (APD₅₀ and APD₉₀)

-

-

Calculate the conduction velocity and ERP.

-

Statistically compare the parameters before and after pilsicainide application.

Visualizations

References

- 1. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]

- 2. Voltage clamp of the cardiac sodium current at 37 degrees C in physiologic solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological effects of the class Ic antiarrhythmic drug pilsicainide on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fujifilmcdi.com [fujifilmcdi.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of pilsicainide on atrial electrophysiologic properties in the canine rapid atrial stimulation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Pilsicainide Hydrochloride in a Canine Atrial Fibrillation Model

For research, scientific, and drug development professionals.

Introduction

Pilsicainide hydrochloride is a class Ic antiarrhythmic agent that functions as a pure sodium channel blocker.[1][2][3][4] It primarily acts by inhibiting the fast inward sodium current (INa) in cardiac myocytes, which slows the conduction velocity of electrical impulses and stabilizes the cardiac membrane.[1][4] This mechanism of action makes pilsicainide an effective agent for the management of supraventricular and ventricular arrhythmias, with a particular efficacy in treating atrial fibrillation (AF).[1][2] In canine models of atrial fibrillation, pilsicainide has demonstrated the ability to terminate existing AF and prevent its induction.[5][6] These application notes provide a summary of its use and detailed protocols for its application in a research setting.

Mechanism of Action in Atrial Fibrillation

Pilsicainide's primary effect in atrial fibrillation is the blockade of sodium channels in the heart, which leads to a slower conduction of electrical impulses and helps in the stabilization of a normal cardiac rhythm.[1] Its efficacy is particularly noted in its ability to selectively target open-state sodium channels during periods of high electrical activity, making it a potent agent against AF.[1] By slowing conduction, pilsicainide helps to re-establish a normal rhythm and prevent reentrant arrhythmias.[1]

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound in canine atrial fibrillation models.

Table 1: Intravenous Pilsicainide Administration in a Vagotonic AF Model

| Dosage | Outcome | Electrophysiological Changes | Reference |

| 1.0 mg/kg (IV over 3 min) | Terminated AF in 6 out of 6 dogs.[5] | - Increased Right Atrial Effective Refractory Period (ERP) from 104 ± 22 ms to 122 ± 31 ms.[5]- Increased intra-atrial conduction time by 24%.[5]- Slightly decreased Wavelength Index (ERP/Conduction Time) by 2%.[5] | [5] |

Table 2: Oral Pilsicainide Administration in a Rapid Atrial Pacing Model

| Dosage | Outcome | Electrophysiological Changes | Reference |

| 4.5 mg/kg per day | - Lower inducibility of AF at all atrial sites compared to control.[7]- Suppressed the shortening of the Atrial Effective Refractory Period (AERP).[7]- Attenuated the increase in AERP dispersion.[7]- Significantly lower ventricular heart rate during rapid pacing due to intra-atrial conduction block.[7] | - Decreased the change in AERP at the Right Atrial Appendage, Bachmann's Bundle, Right Atrium near the Inferior Vena Cava, and Left Atrium.[7] | [7] |

Table 3: Intravenous Pilsicainide in a Vagal Nerve Stimulation Model for AF Prevention from Pulmonary Vein

| Dosage | Outcome | Mechanism | Reference |

| 1 mg/kg | - Prevented AF induction during rapid pacing from the Left Superior Pulmonary Vein (LSPV).[6]- Did not prevent AF when pacing from the Right Atrial Free Wall.[6] | - Caused impulse conduction block between the LSPV and the Left Atrial Free Wall.[6] | [6] |

Experimental Protocols

Protocol 1: Induction of Vagotonic Atrial Fibrillation and Intravenous Pilsicainide Administration

This protocol is based on a model of AF induced by vagal stimulation.

1. Animal Preparation:

- Anesthetize mongrel dogs.

- Perform a thoracotomy to expose the heart.

- Isolate and prepare the cervical vagal nerves for stimulation.

2. Induction of Atrial Fibrillation:

- Initiate electrical stimulation of the vagal nerves.

- Induce atrial fibrillation through programmed electrical stimulation or rapid atrial pacing.

3. Pilsicainide Administration:

- Once sustained AF is established, administer this compound intravenously at a dose of 1.0 mg/kg over a 3-minute period.[5]

4. Electrophysiological Monitoring:

- Continuously record electrocardiogram (ECG) to monitor heart rhythm.

- Measure the following parameters before and after drug administration:

- Atrial Effective Refractory Period (ERP)

- Intra-atrial conduction time

- Mean AF interval

Protocol 2: Chronic Rapid Atrial Pacing Model and Oral Pilsicainide Administration

This protocol describes a model of atrial electrical remodeling induced by chronic rapid atrial pacing.

1. Animal Preparation and Pacemaker Implantation:

- Anesthetize beagles.

- Surgically implant a pacemaker with a lead in the right atrial appendage.

2. Rapid Atrial Pacing:

- Pace the right atrial appendage at a rate of 400 beats/min for a period of 2 weeks to induce atrial electrical remodeling.[7]

3. Oral Pilsicainide Administration:

- Administer this compound orally at a daily dose of 4.5 mg/kg.[7]

4. Electrophysiological Studies:

- At baseline and various time points during the pacing and recovery phases, perform electrophysiological studies to measure:

- Atrial Effective Refractory Period (AERP) at multiple atrial sites (e.g., Right Atrial Appendage, Bachmann's Bundle, Left Atrium).[7]

- AERP dispersion (the difference between the longest and shortest AERP).

- Inducibility of atrial fibrillation.

Visualizations

References

- 1. What is the mechanism of Pilsicainide? [synapse.patsnap.com]

- 2. Pilsicainide - Wikipedia [en.wikipedia.org]

- 3. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Pilsicainide used for? [synapse.patsnap.com]

- 5. Different effects of class Ic and III antiarrhythmic drugs on vagotonic atrial fibrillation in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of the preventive effect of pilsicainide on atrial fibrillation originating from the pulmonary vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of pilsicainide on atrial electrophysiologic properties in the canine rapid atrial stimulation model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Pilsicainide Hydrochloride Solutions in a Research Setting

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Pilsicainide hydrochloride is a potent and selective Class Ic antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of fast inward sodium channels (Nav1.5) in cardiomyocytes.[2][3] By binding to the open state of these channels, pilsicainide slows the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby decreasing myocardial conduction velocity.[3][4] It also prolongs the effective refractory period in atrial tissue.[2] These electrophysiological effects make this compound a valuable tool in cardiovascular research, particularly for studying atrial fibrillation, ventricular arrhythmias, and sodium channel physiology.[2][4] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.

2. Physicochemical Properties and Solubility Data

Accurate solution preparation begins with a clear understanding of the compound's physical and chemical properties. The data below has been compiled from various suppliers and literature sources.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₅ClN₂O | [5] |

| Molecular Weight | 308.85 g/mol | [5] |

| Appearance | White to off-white crystalline solid/powder | [5][6] |

| Purity | ≥95-98% (HPLC) | [7] |

| Solubility in Water | Up to 100 mg/mL (may require sonication) | [5] |

| Solubility in DMSO | Up to 50 mg/mL (may require sonication) | [5] |

| Solubility in Ethanol | Approx. 25 mg/mL | [7] |

| Solubility in DMF | Approx. 20 mg/mL | [7] |

| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [7] |

3. Experimental Protocols

3.1. Required Materials and Equipment

-

This compound powder (CAS: 88069-49-2)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Appropriate solvents:

-

Nuclease-free water (for aqueous solutions)

-

Dimethyl sulfoxide (DMSO), anhydrous/newly opened (for organic stock)

-

Phosphate-buffered saline (PBS) or other physiological buffers

-

-

Calibrated pipettes and sterile, filtered pipette tips

-

Sterile conical tubes or vials (e.g., 1.5 mL, 15 mL, 50 mL)

-

Vortex mixer

-

Bath sonicator

-

Sterile syringe filters (0.22 µm) for sterilization of aqueous solutions

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution (e.g., 100 mg/mL)